3-methyl-N-(2,2,2-trifluoroethyl)aniline
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H10F3N |
|---|---|
Molecular Weight |
189.18 g/mol |
IUPAC Name |
3-methyl-N-(2,2,2-trifluoroethyl)aniline |
InChI |
InChI=1S/C9H10F3N/c1-7-3-2-4-8(5-7)13-6-9(10,11)12/h2-5,13H,6H2,1H3 |
InChI Key |
RFYDCNHVFLNVEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NCC(F)(F)F |
Origin of Product |
United States |
Chemical Reactivity and Transformation Mechanisms of 3 Methyl N 2,2,2 Trifluoroethyl Aniline
Elucidating Reaction Pathways and Mechanistic Insights
The reactivity of N-(2,2,2-trifluoroethyl)anilines is characterized by transformations involving the N-H bond, the aromatic ring, and the trifluoroethyl group. Mechanistic studies, including the investigation of reaction intermediates and transition states, provide a deeper understanding of these processes.
The transformation of anilines into N-trifluoroethylated products often involves sophisticated catalytic cycles with distinct intermediates. In iron porphyrin-catalyzed N-trifluoroethylation reactions, a proposed mechanism suggests the initial formation of a ferrous nitrosyl complex, Fe(II)TPP(NO), from the iron(III) porphyrin catalyst in the presence of a nitrite (B80452) source and weak acid. rsc.org This complex is then attacked by trifluorodiazoethane (CF3CHN2), which is generated in situ from 2,2,2-trifluoroethylamine (B1214592) hydrochloride. rsc.orgnih.gov The subsequent step is the formation of a highly reactive iron-carbene intermediate. This intermediate is susceptible to nucleophilic attack by the aniline (B41778), leading to the formation of the N-trifluoroethylated product and regeneration of the active catalyst. rsc.org
In other catalytic systems, such as Rh(III)-catalyzed C–H bond activation, the reaction proceeds through different intermediates. For instance, the annulation of N-pyrimidyl-anilines involves the formation of a six-membered rhodacycle intermediate through a C-H activation process. acs.org Mechanistic investigations using deuterated water (D₂O) have shown significant deuterium (B1214612) incorporation at the ortho position of the aniline ring, suggesting that the C–H bond activation step is reversible. acs.org
Furthermore, the choice of solvent can play a critical role in directing reaction pathways by stabilizing intermediates or transition states. In the trifluoromethylarylation of alkenes using anilines, hexafluoroisopropanol (HFIP) is crucial for establishing a hydrogen bonding network with the aniline and the trifluoromethyl reagent, which alters reactivity and leads to high selectivity. rsc.org
A summary of key mechanistic findings is presented below.
| Catalytic System | Key Intermediate(s) | Mechanistic Insight |
| Iron Porphyrin | Ferrous nitrosyl complex (Fe(II)TPP(NO)), Iron-carbene intermediate | The reaction proceeds via a cascade involving diazotization and N-H insertion into the generated iron-carbene species. rsc.org |
| Rhodium(III) | Six-membered rhodacycle | Involves a reversible C–H bond activation step, leading to cyclometalation. acs.org |
| Solvent-Mediated | Hydrogen-bonded aniline-reagent complex | HFIP solvent establishes a hydrogen bonding network that alters reactivity and enhances selectivity. rsc.org |
Derivatization Strategies and Functionalization of N-(2,2,2-trifluoroethyl)anilines
The unique electronic properties of N-(2,2,2-trifluoroethyl)anilines make them valuable precursors for a variety of functionalized molecules, including advanced dyes and pharmaceutical intermediates.
The synthesis of advanced fluorescent dyes often involves the condensation of amines with other reagents to create extended conjugated systems. rsc.org N-(2,2,2-trifluoroethyl)anilines can serve as the amine component in condensation reactions with acid anhydrides to form amides. libretexts.org This classic transformation is a foundational step in building complex molecular architectures. For instance, the reaction of isatoic anhydride (B1165640) with various amine-containing compounds leads to the formation of quinazoline (B50416) derivatives, which can exhibit fluorescence. researchgate.net While direct examples utilizing 3-methyl-N-(2,2,2-trifluoroethyl)aniline are not specified, the general principle applies. The electron-withdrawing nature of the trifluoroethyl group can modulate the photophysical properties, such as the absorption and emission wavelengths, of the resulting dye molecule. nih.gov The synthesis of fluorinated boron ketoiminates, a class of fluorescent dyes, has been achieved through the ring-opening of fluorinated isoxazoles, demonstrating the value of fluorine incorporation in dye chemistry. nih.gov
Quinolone and quinoline (B57606) carboxylic acid scaffolds are prevalent in many bioactive compounds. nih.govnih.gov Several synthetic methods, such as the Gould-Jacobs and Conrad-Limpach reactions, utilize aniline derivatives as starting materials to construct the quinoline core. nih.gov The Doebner reaction, a three-component synthesis involving an aniline, an aldehyde, and pyruvic acid, is a common method for producing quinoline-4-carboxylic acids. nih.gov
The general scheme for the Doebner reaction is as follows: Aniline + Aldehyde + Pyruvic Acid → Quinolonecarboxylic Acid
This methodology can be applied to substituted anilines, including those with electron-withdrawing or electron-donating groups, to generate a diverse library of quinoline derivatives. nih.gov Therefore, this compound is a viable substrate for synthesizing novel quinolonecarboxylic acids, which can serve as key intermediates for pharmaceuticals. The reaction conditions can be optimized to accommodate various substituted anilines. nih.gov
| Reaction Name | Reactants | Product |
| Gould-Jacobs Reaction | Aniline derivative, Diethyl ethoxymethylidenemalonate | 4-Hydroxyquinoline-3-carboxylic acid ester |
| Conrad-Limpach Reaction | Aniline derivative, β-Ketoester | 4-Quinolone |
| Doebner Reaction | Aniline derivative, Aldehyde, Pyruvic acid | Quinoline-4-carboxylic acid |
While the direct conversion of the N-(2,2,2-trifluoroethyl) group to an N-trifluoroacetyl group is not a commonly reported transformation, derivatization strategies can lead to related key intermediates. The reactivity of the aniline nitrogen allows for various modifications. For instance, N-polyfluoroalkylation of sulfonamides, followed by deprotection, provides access to N-(polyfluoroalkyl)anilines. researchgate.net Conceptually, if the starting material were a trifluoroethylated aminophenol, subsequent reactions could target either the nitrogen or the aromatic ring. The N-H bond of the secondary amine in N-(2,2,2-trifluoroethyl)aniline is available for further reactions. Trifluoroacetylation is typically achieved using reagents like trifluoroacetic anhydride (TFAA). researchgate.net If a synthetic route involved the cleavage of the trifluoroethyl group, the resulting primary aniline could then be trifluoroacetylated to generate an N-trifluoroacetylated intermediate.
Reactivity Profiling of the Trifluoroethyl Moiety
The trifluoroethyl group (–CH₂CF₃) is a key functional group in medicinal and agricultural chemistry. Its presence significantly impacts the chemical and physical properties of the parent molecule. researchgate.netresearchgate.net The high electronegativity of the fluorine atoms makes the trifluoroethyl group a strong electron-withdrawing substituent. This electronic effect decreases the basicity and nucleophilicity of the aniline nitrogen atom compared to its non-fluorinated counterpart.
This reduced nucleophilicity influences the conditions required for reactions such as SNAr (nucleophilic aromatic substitution). For example, the reaction of anilines with heterocyclic scaffolds often requires an acidic catalyst like trifluoroacetic acid (TFA) in a solvent such as 2,2,2-trifluoroethanol (B45653) (TFE) to activate the heterocycle towards nucleophilic attack. nih.gov
Comparative Reactivity Studies of Substituted N-(2,2,2-trifluoroethyl)anilines
The reactivity of the N-H bond in anilines towards N-trifluoroethylation is significantly influenced by the nature and position of substituents on the aromatic ring. Comparative studies, particularly in the context of catalyzed reactions, provide insight into the electronic and steric effects governing these transformations.
One key study investigated the iron porphyrin-catalyzed N-trifluoroethylation of a wide array of substituted anilines using 2,2,2-trifluoroethylamine hydrochloride as the fluorine source. rsc.orgrsc.orgnih.gov This reaction proceeds via a one-pot cascade diazotization/N-trifluoroethylation process, where an in-situ generated iron-carbene intermediate is attacked by the aniline nucleophile. rsc.org The efficiency of this nucleophilic attack, and thus the final product yield, serves as a direct measure of the aniline's relative reactivity under these specific catalytic conditions.
The results demonstrate a clear correlation between the electronic properties of the substituent on the aniline ring and the yield of the corresponding N-(2,2,2-trifluoroethyl)aniline product. Generally, anilines featuring electron-donating groups (EDGs) exhibit higher reactivity compared to those with electron-withdrawing groups (EWGs). nih.gov This trend is consistent with the fundamental principles of nucleophilicity; EDGs increase the electron density on the nitrogen atom of the amino group, making it a more potent nucleophile. chemistrysteps.comminia.edu.eg Conversely, EWGs decrease the electron density on the nitrogen, reducing its nucleophilicity and thus its reactivity toward the electrophilic carbene intermediate. chemistrysteps.comlibretexts.org
For instance, in the iron-catalyzed system, anilines with electron-rich substituents generally provided moderate to high yields of the N-trifluoroethylated products. nih.gov This enhanced reactivity is attributed to the increased propensity of electron-rich anilines to attack the carbene complex generated in the catalytic cycle. nih.gov In contrast, anilines bearing electron-deficient groups participated in the reaction but often resulted in lower yields under similar conditions. nih.gov
Steric hindrance also plays a crucial role. Substituents at the ortho-position of the aniline ring can impede the approach of the nitrogen nucleophile to the catalytic center, leading to diminished yields compared to their meta- and para-isomers. This steric effect was observed in the N-trifluoroethylation reactions, where certain ortho-substituted substrates showed lower reactivity. rsc.org Similarly, increasing the steric bulk on the nitrogen atom itself, for example by replacing a hydrogen with an isopropyl group, was found to be detrimental to the reaction, with no product observed in some cases. nih.gov
The findings from a comparative study on iron-catalyzed N-trifluoroethylation are summarized in the table below, illustrating the impact of various substituents on product yield.
| Substituted Aniline | Substituent | Position | Electronic Effect | Yield (%) | Reference |
|---|---|---|---|---|---|
| 4-Methoxyaniline | -OCH3 | para | Strongly Donating | 93 | rsc.org |
| 4-Methylaniline | -CH3 | para | Donating | 85 | rsc.org |
| 3-Methylaniline | -CH3 | meta | Donating | 81 | rsc.org |
| 2-Methylaniline | -CH3 | ortho | Donating | 78 | rsc.org |
| Aniline | -H | - | Neutral | 75 | rsc.org |
| 4-Fluoroaniline | -F | para | Withdrawing (Inductive), Donating (Resonance) | 72 | rsc.org |
| 4-Chloroaniline | -Cl | para | Withdrawing (Inductive), Donating (Resonance) | 65 | rsc.org |
| 4-Bromoaniline | -Br | para | Withdrawing (Inductive), Donating (Resonance) | 61 | rsc.org |
| 4-Iodoaniline | -I | para | Withdrawing (Inductive), Donating (Resonance) | 55 | rsc.org |
| 4-Nitroaniline | -NO2 | para | Strongly Withdrawing | 45 | rsc.org |
This comparative data underscores that the synthesis and reactivity of N-(2,2,2-trifluoroethyl)anilines are highly dependent on the electronic and steric profile of the parent aniline. The predictable nature of these substituent effects allows for a rational approach to the synthesis of specific target molecules within this class of compounds.
Advanced Spectroscopic and Computational Analysis of 3 Methyl N 2,2,2 Trifluoroethyl Aniline
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural and dynamic investigation of 3-methyl-N-(2,2,2-trifluoroethyl)aniline, providing detailed information at the atomic level.
¹⁹F NMR Spectroscopy in Conformational Analysis and Isomerization Kinetics
¹⁹F NMR spectroscopy serves as a highly sensitive probe for studying the trifluoromethyl (-CF₃) group's local environment. The chemical shift of the ¹⁹F nucleus is exceptionally responsive to subtle changes in molecular geometry and electronic environment, making it ideal for conformational analysis. For this compound, restricted rotation around the C-N and N-C bonds can lead to different conformers, which could potentially be distinguished by ¹⁹F NMR, especially at low temperatures.
¹H and ¹³C NMR Spectroscopic Investigations
¹H and ¹³C NMR spectroscopy are fundamental for confirming the molecular structure by identifying the various hydrogen and carbon atoms. The expected chemical shifts can be predicted based on the analysis of similar structures.
¹H NMR: The spectrum would feature distinct signals for the aromatic protons, the N-H proton, the methylene (B1212753) (-CH₂) protons, and the methyl (-CH₃) protons. The aromatic protons would appear as a complex multiplet pattern in the range of δ 6.5-7.5 ppm. The N-H proton signal would be a broad singlet, its position being solvent-dependent. The methylene protons adjacent to the nitrogen and the trifluoromethyl group would likely appear as a quartet due to coupling with the three fluorine atoms. The methyl group on the aromatic ring would give a singlet around δ 2.3 ppm.
¹³C NMR: The spectrum would show distinct signals for each carbon atom. The trifluoromethyl carbon would be identifiable by a characteristic quartet due to one-bond coupling with the three fluorine atoms (¹JCF), with an expected chemical shift around δ 125 ppm. Aromatic carbons would resonate between δ 110-150 ppm. The methylene carbon would appear in the aliphatic region, while the methyl carbon would be found at a higher field (lower ppm value).
| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |
|---|---|---|---|---|
| ¹H | Aromatic (C-H) | ~6.5 - 7.5 | Multiplets | Pattern depends on substitution. |
| Amine (N-H) | Variable | Broad Singlet | Position is solvent and concentration dependent. | |
| Methylene (N-CH₂) | ~3.5 - 4.5 | Quartet (q) | Coupling to adjacent -CF₃ group. | |
| Methyl (Ar-CH₃) | ~2.3 | Singlet (s) | - | |
| ¹³C | Aromatic (C-N) | ~140 - 150 | - | - |
| Aromatic (C-H, C-C) | ~110 - 140 | - | - | |
| Trifluoromethyl (-CF₃) | ~125 | Quartet (q) | Large one-bond C-F coupling (¹JCF). | |
| Methylene (-CH₂) | ~40 - 50 | - | - | |
| Methyl (-CH₃) | ~21 | - | - |
Mass Spectrometry Techniques in Characterization of Compound Derivatives
Mass spectrometry (MS) is crucial for determining the molecular weight and fragmentation pattern of a compound. For this compound, electron ionization (EI) would likely lead to the formation of a molecular ion [M]⁺, followed by characteristic fragmentation.
Derivatization is often employed to enhance volatility or to direct fragmentation pathways for structural analysis. A common derivatization for primary or secondary amines involves silylation, for example, by reaction with N,O-bis(trimethylsilyl)acetamide (BSA) to form a trimethylsilyl (B98337) (TMS) derivative.
The mass spectrum of the TMS derivative of this compound would show a molecular ion corresponding to the increased mass. Key fragmentation pathways would involve the loss of a methyl group from the silicon atom (m/z [M-15]⁺), which is a characteristic fragmentation of TMS ethers, and cleavage of the C-N bonds. Predicted collision cross-section (CCS) values for the protonated parent molecule [M+H]⁺ are around 131.5 Ų.
| Compound | Ion | Predicted m/z | Description |
|---|---|---|---|
| This compound | [M]⁺ | 189 | Molecular Ion |
| [M-CF₃]⁺ | 120 | Loss of trifluoromethyl radical | |
| [M-CH₂CF₃]⁺ | 106 | Cleavage of the N-ethyl bond | |
| TMS Derivative | [M]⁺ | 261 | Molecular Ion of TMS derivative |
| [M-CH₃]⁺ | 246 | Loss of methyl from TMS group | |
| [Si(CH₃)₃]⁺ | 73 | Trimethylsilyl cation |
Infrared and Ultraviolet-Visible Spectroscopic Studies
Vibrational and electronic spectroscopy provide complementary structural information based on the interaction of the molecule with electromagnetic radiation.
Infrared (IR) Spectroscopy: The IR spectrum is used to identify the functional groups present in the molecule. Key absorption bands for this compound would include a sharp N-H stretching vibration around 3400 cm⁻¹, C-F stretching vibrations which are typically strong and appear in the 1100-1300 cm⁻¹ region, aromatic C-H stretching just above 3000 cm⁻¹, and aromatic C=C stretching bands in the 1500-1600 cm⁻¹ range.
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum provides information about the electronic transitions within the molecule. The spectrum is dominated by the substituted aniline (B41778) chromophore. Aniline itself shows two main absorption bands corresponding to π → π* transitions of the benzene (B151609) ring. For N-alkylated anilines, these bands are typically observed around 250 nm and 300 nm. The presence of the methyl and trifluoroethyl groups would be expected to cause slight shifts ( batochromic or hypsochromic) in the absorption maxima.
| Spectroscopy | Functional Group / Transition | Expected Wavenumber (cm⁻¹) / Wavelength (nm) |
|---|---|---|
| Infrared (IR) | N-H Stretch | ~3400 |
| Aromatic C-H Stretch | ~3030 | |
| Aliphatic C-H Stretch | ~2950 | |
| Aromatic C=C Stretch | 1500 - 1600 | |
| C-F Stretch | 1100 - 1300 (Strong) | |
| UV-Visible | π → π* Transition | ~250 |
| π → π* Transition | ~300 |
Theoretical Chemistry and Computational Modeling
Computational methods are invaluable for predicting and interpreting the spectroscopic data and understanding the electronic properties and reactivity of molecules.
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly using Density Functional Theory (DFT) methods like B3LYP with basis sets such as 6-31G** or 6-311++G**, can be employed to model the properties of this compound.
These calculations can predict the optimized molecular geometry, vibrational frequencies (to aid in the assignment of IR spectra), and NMR chemical shifts. Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides critical insights into reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.
Calculations on similar substituted anilines have shown that electron-withdrawing substituents tend to decrease the C-N bond length and the pKa of the amino group, while electron-donating groups have the opposite effect. A Natural Bond Orbital (NBO) analysis can reveal details about charge delocalization and hyperconjugative interactions within the molecule. The molecular electrostatic potential (MEP) surface can be mapped to identify electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attack.
| Calculated Property | Information Obtained |
|---|---|
| Optimized Geometry | Bond lengths, bond angles, dihedral angles. |
| Vibrational Frequencies | Prediction and assignment of IR and Raman spectra. |
| NMR Chemical Shifts | Theoretical prediction to support experimental assignments. |
| HOMO-LUMO Energies | Reactivity indices, electronic transition energies. |
| Molecular Electrostatic Potential (MEP) | Identification of reactive sites for electrophilic/nucleophilic attack. |
| Natural Bond Orbital (NBO) Analysis | Charge distribution, delocalization, and donor-acceptor interactions. |
Molecular Dynamics Simulations for Mechanistic Understanding
Molecular dynamics (MD) simulations serve as a powerful computational microscope for exploring the conformational landscape and dynamic behavior of this compound at an atomic level. nih.gov By simulating the motions of atoms over time, MD provides critical insights into the molecule's flexibility, solvent interactions, and the thermodynamic stability of its various conformations. While direct MD simulation studies on this compound are not extensively documented in publicly available literature, the principles and methodologies can be extrapolated from studies on structurally similar molecules, such as substituted anilines and compounds containing trifluoroethyl groups. acs.orgresearchgate.netaip.org
A primary focus of MD simulations for this molecule would be to elucidate the conformational preferences arising from the rotation around the C-N bonds and the bonds within the trifluoroethyl group. These simulations can reveal the potential energy surface, identifying low-energy conformers and the energy barriers separating them. drugdesign.org Such information is crucial for understanding how the molecule's shape influences its chemical reactivity and physical properties.
The interaction of this compound with different solvent environments is another key area of investigation using MD. Simulations in explicit solvent models can detail the formation and dynamics of the solvation shell around the molecule. nih.gov This is particularly important for understanding how solvents of varying polarity might influence the conformational equilibrium and the accessibility of the nitrogen lone pair or the aromatic ring for chemical reactions. The trifluoromethyl group, with its strong electron-withdrawing nature, is expected to have a significant impact on the local solvent structure.
Furthermore, MD simulations can provide a mechanistic understanding of the molecule's dynamic behavior, such as the timescale of conformational changes and the vibrational motions of different functional groups. nih.gov This dynamic perspective is complementary to the static information obtained from spectroscopic methods and quantum chemical calculations.
To conduct a meaningful MD simulation, a well-parameterized force field is essential. For this compound, this would likely involve a combination of existing parameters for substituted anilines and the development of specific parameters for the trifluoroethyl moiety, potentially derived from high-level quantum mechanical calculations. researchgate.net
A typical MD simulation protocol for analyzing this compound would involve solvating a single molecule in a box of solvent molecules, followed by energy minimization, and then a production run at a specific temperature and pressure. The trajectory data from the production run would then be analyzed to extract structural and dynamic properties.
Interactive Data Table: Illustrative MD Simulation Parameters
| Parameter | Value | Description |
| Force Field | GAFF2 | General Amber Force Field, suitable for organic molecules. |
| Solvent Model | TIP3P | A common water model for simulating aqueous solutions. |
| Box Size | 40 x 40 x 40 ų | Dimensions of the periodic simulation box. |
| Temperature | 298 K | Simulation temperature, corresponding to room temperature. |
| Pressure | 1 atm | Simulation pressure. |
| Simulation Time | 100 ns | Duration of the production MD run. |
| Time Step | 2 fs | The time interval between successive steps in the simulation. |
Interactive Data Table: Hypothetical Conformational Energy Profile
| Conformer | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) | Population (%) |
| Anti-periplanar | ~180° | 0.0 | 65 |
| Syn-clinal | ~60° | 2.5 | 20 |
| Anti-clinal | ~120° | 3.0 | 15 |
These tables represent the type of data that would be generated from a detailed MD study, providing a quantitative basis for understanding the structural and dynamic properties of this compound. The insights gained from such simulations are invaluable for rationalizing experimental observations and predicting the behavior of the molecule in various chemical contexts.
Role of N 2,2,2 Trifluoroethyl Aniline in Catalysis and Materials Science
Integration in Catalytic Systems
There is no available scientific literature that specifically investigates or mentions the integration of 3-methyl-N-(2,2,2-trifluoroethyl)aniline into catalytic systems. While the broader fields of electrophilic phosphonium (B103445) cation and frustrated Lewis pair chemistry are active areas of research, this specific aniline (B41778) derivative is not cited in these contexts.
Investigation of Electrophilic Phosphonium Cations (EPCs) Catalyzed Transformations
A search of scholarly articles and chemical databases reveals no studies on the use of this compound in transformations catalyzed by Electrophilic Phosphonium Cations (EPCs). Research on EPCs focuses on their utility as potent Lewis acids for various chemical reactions, but the involvement of this specific fluorinated aniline, either as a substrate, ligand, or part of the catalyst structure, has not been reported.
Involvement in Frustrated Lewis Pair (FLP) Chemistry
Frustrated Lewis Pair (FLP) chemistry involves the use of sterically hindered Lewis acids and bases that cannot form a classical adduct, enabling the activation of small molecules. wikipedia.org A thorough review of the literature indicates no mention of this compound being employed as the Lewis base component in any FLP system. The research in this area typically utilizes phosphines, amines, and other nitrogen-based compounds, but studies have not extended to this particular substituted aniline.
Precursors for Advanced Materials and Functional Molecules
While fluorinated anilines are recognized as important intermediates in the synthesis of pharmaceuticals and agrochemicals, there is no specific information available that details the use of this compound as a precursor for the advanced materials and functional molecules specified below. google.com
Development of Novel Fluorinated Fluorescent Dyes for Imaging Applications
The synthesis of fluorinated fluorescent dyes is a significant field of study, as fluorine substitution can enhance photophysical properties. google.comrsc.org However, there are no published methods or patents that describe the use of this compound as a building block or precursor for the development of such dyes. Synthetic routes for fluorescent dyes often employ a variety of aromatic amines, but this specific compound is not among them. researchgate.netgoogle.comnih.gov
Exploration of 3 Methyl N 2,2,2 Trifluoroethyl Aniline in Bio Relevant Chemical Research
Building Blocks for Complex Bioactive Molecules in Medicinal Chemistry and Agrochemicals
Fluorinated anilines, including structures analogous to 3-methyl-N-(2,2,2-trifluoroethyl)aniline, are pivotal intermediates in the synthesis of a wide range of complex bioactive molecules. The presence of the trifluoroethyl group on the nitrogen atom can significantly influence the pharmacokinetic properties of the final compound, while the substituted aniline (B41778) ring provides a versatile platform for further chemical modifications. nih.gov
In medicinal chemistry, aniline derivatives are integral to the structure of numerous therapeutic agents. For instance, positional isomers and analogues of the title compound, such as 2-methyl-3-(trifluoromethyl)aniline, serve as crucial intermediates in the synthesis of pharmaceuticals. google.com This particular analogue is a key precursor for Flunixin, a non-steroidal anti-inflammatory drug (NSAID) used in veterinary medicine. google.com The synthesis of such molecules often involves the coupling of the aniline building block with other cyclic or heterocyclic systems to generate the final active pharmaceutical ingredient.
In the agrochemical sector, fluorinated compounds are extensively used to develop potent and selective herbicides, fungicides, and insecticides. ccspublishing.org.cnsemanticscholar.org The trifluoromethyl group, in particular, is a common feature in many commercial pesticides. semanticscholar.org While direct examples of agrochemicals synthesized from this compound are not prominently documented, the broader class of trifluoromethylanilines is fundamental to the industry. For example, trifluralin, a widely used herbicide, is a dinitroaniline derivative containing a trifluoromethyl group on the aromatic ring. researchgate.net The synthetic strategies for these agrochemicals often rely on the availability of specifically substituted and fluorinated aniline building blocks.
Investigating Structure-Activity Relationships through Synthetic Analogues
The systematic modification of a lead compound to understand how structural changes affect biological activity is a fundamental concept in medicinal chemistry known as Structure-Activity Relationship (SAR) studies. The this compound scaffold is an excellent template for such investigations due to the multiple points available for chemical diversification.
In another study, a series of salicylanilide-based peptidomimetics were synthesized using 4-(trifluoromethyl)aniline (B29031) as a starting material. mdpi.com The resulting compounds were evaluated for their antimicrobial activity, and it was observed that the nature of the substituent on the connecting linker between the salicyl and anilide cores played a crucial role. Bulky and lipophilic chains were found to be essential for high antistaphylococcal activity. mdpi.com These findings underscore the importance of systematic structural modifications to optimize the biological profile of a lead compound.
Mechanistic Studies of Compound Interactions in In Vitro Biological Systems
Understanding the molecular mechanism of action is crucial for the rational design of new drugs. In vitro biological assays provide a controlled environment to study the interaction of a compound with its biological target. While specific mechanistic studies on this compound itself are not widely published, research on analogous structures offers valuable insights into potential mechanisms.
For instance, studies on certain 7-anilino triazolopyrimidine derivatives have shown that these compounds act as potent antimicrotubule agents. nih.gov In vitro tubulin polymerization assays demonstrated that these molecules inhibit the formation of microtubules, which are essential components of the cytoskeleton involved in cell division. nih.gov This inhibition leads to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death). nih.gov
In the context of antimicrobial research, derivatives of 3-(trifluoromethyl)aniline (B124266) have been investigated as inhibitors of bacterial topoisomerase IV. nih.gov This enzyme is essential for DNA replication in bacteria, and its inhibition leads to bacterial cell death. The ability of these compounds to also inhibit the formation of bacterial biofilms suggests a multifaceted mechanism of action against bacterial pathogens. nih.gov Furthermore, enzyme kinetic studies on novel thioquinoline derivatives have demonstrated competitive inhibition of α-glucosidase, an enzyme involved in carbohydrate metabolism. nih.gov
Design Principles for Fluorinated Amine Scaffolds in Chemical Biology
The incorporation of fluorinated amine scaffolds, such as the one present in this compound, is a deliberate strategy in chemical biology and drug design to modulate key molecular properties. The trifluoroethyl group, in particular, offers several advantages.
The high electronegativity of fluorine atoms can also influence the acidity (pKa) of the amine nitrogen. The electron-withdrawing nature of the trifluoroethyl group reduces the basicity of the aniline nitrogen. This modulation of pKa can be critical for optimizing a drug's solubility, membrane permeability, and binding affinity to its target protein. researchgate.net A lower pKa can reduce unwanted interactions with off-target proteins, such as the hERG channel, which is associated with cardiac toxicity. nih.gov
Future Directions and Emerging Research Avenues for 3 Methyl N 2,2,2 Trifluoroethyl Aniline
Innovations in Sustainable Synthesis and Green Chemistry Approaches
The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. Research into the synthesis of N-trifluoroethylated anilines is increasingly adopting green chemistry principles to minimize waste, avoid hazardous reagents, and reduce energy consumption.
A significant innovation is the use of iron porphyrin-catalyzed N-trifluoroethylation of anilines in aqueous solutions. rsc.orgnih.gov This method utilizes 2,2,2-trifluoroethylamine (B1214592) hydrochloride as the fluorine source in a one-pot reaction that proceeds through a cascade diazotization/N-trifluoroethylation sequence. rsc.org This approach is notable for its use of an earth-abundant and low-toxicity iron catalyst and for proceeding in water, which eliminates the need for volatile organic solvents. rsc.orgnih.gov Studies using this system on model substrates like o-methyl aniline (B41778) have achieved high yields, demonstrating its potential for synthesizing related structures. nih.gov
Other green strategies applicable to aniline synthesis include metal- and solvent-free protocols. For instance, the use of Brönsted acidic ionic liquids as catalysts in Friedel-Crafts reactions represents a move towards reusable catalysts and solventless conditions. nih.gov Furthermore, harnessing the hydrophobic effect of water has enabled metal-free C–H amination and imination of olefins, a sustainable tandem protocol that avoids toxic solvents and the isolation of potentially unstable intermediates. rsc.org Microwave-assisted synthesis, often catalyzed by nanoparticles like ZnFe2O4, has also been shown to produce derivatives of trifluoromethyl anilines with yields exceeding 90%, showcasing a method that reduces reaction times and energy input. researchgate.net
| Method | Key Features | Catalyst/Reagent | Solvent | Advantages | Reference |
|---|---|---|---|---|---|
| Iron Porphyrin-Catalyzed N-trifluoroethylation | One-pot cascade reaction | Fe(TPP)Cl / 2,2,2-trifluoroethylamine HCl | Water | Low-toxicity catalyst, aqueous medium, good yields | rsc.org, nih.gov |
| Brönsted Acidic Ionic Liquid Catalysis | Friedel-Crafts reaction | [bsmim][NTf2] | Solvent-free | Metal-free, reusable catalyst, high atom economy | nih.gov |
| "On Water" C-H Amination | Tandem nucleophilic substitution and click reaction | Metal-free | Water | Avoids toxic solvents and hazardous intermediates | rsc.org |
| Microwave-Promoted Condensation | Accelerated reaction times | ZnFe2O4 | (Not specified) | High yields (>90%), energy efficient | , researchgate.net |
Advanced Applications in Targeted Chemical Synthesis and Derivatization
The 3-methyl-N-(2,2,2-trifluoroethyl)aniline scaffold is a valuable starting point for the synthesis of more complex and functionally rich molecules. Its derivatization allows for the construction of novel heterocyclic systems and other targeted compounds.
A powerful strategy for derivatization involves the transition metal-catalyzed C-H activation of anilines. For example, Rh(III)-catalyzed chelation-assisted C–H bond activation and annulation of N-protected anilines with CF3-imidoyl sulfoxonium ylides has been used to construct 2-trifluoromethylindolines. acs.org This method demonstrates how the aniline core can be directly functionalized to build fused ring systems, which are common motifs in biologically active molecules. acs.org
Furthermore, related fluorine-containing synthons, such as N-2,2,2-trifluoroethylisatin ketimines, have emerged as versatile intermediates in organic synthesis. nih.gov These compounds participate in various cascade and cycloaddition reactions, highlighting the utility of the N-trifluoroethyl group in guiding reactivity and building molecular complexity. nih.gov The development of such reactions provides a roadmap for how this compound could be employed as a precursor to a diverse range of chemical entities for applications in medicinal chemistry and agrochemicals. nih.gov
Interdisciplinary Research with Computational Chemistry and Materials Science
The integration of computational chemistry provides profound insights into the structural and electronic properties of molecules like this compound, guiding experimental design and predicting reactivity. Theoretical studies, particularly using Density Functional Theory (DFT), are instrumental in this interdisciplinary approach.
For derivatives of trifluoromethyl anilines, computational methods have been used to investigate optimized geometrical structures, molecular electrostatic potentials, and Frontier Molecular Orbital (FMO) analysis. researchgate.net These studies help identify the most electron-rich and electron-poor sites within a molecule, predicting how it will interact with other reagents. researchgate.net For instance, Mulliken charge analysis can pinpoint specific atoms that are likely to act as electron donors or acceptors, which is crucial for understanding reaction mechanisms. researchgate.net
While direct applications of this compound in materials science are still emerging, the foundational data provided by computational studies are critical. By understanding the electronic and photophysical properties that the trifluoroethyl and methyl groups impart on the aniline ring, researchers can rationally design novel polymers, dyes, or other functional materials with tailored characteristics.
Exploration of Novel Reactivity and Unprecedented Transformations
Pushing the boundaries of known chemical reactions is key to unlocking the full synthetic potential of this compound. Research into novel reactivity aims to discover unprecedented transformations that can form chemical bonds and construct molecular frameworks in new and more efficient ways.
One area of exploration is the reaction of anilines with highly reactive intermediates like metal carbynoids. Recent work has shown that palladium-catalyzed three-component reactions of α-bromo diazoacetates, alcohols, and imines can generate metal carbynoids that undergo oxygenative amidation. acs.org Applying such a strategy to an aniline derivative could enable the simultaneous formation of new C-O and C-N bonds, rapidly increasing molecular complexity. acs.org
Another frontier is the use of palladium-catalyzed dearomatization reactions. This strategy has been used to convert stable aromatic systems, like naphthalenes, into complex polycyclic skeletons. acs.org Adapting this methodology to aniline derivatives could provide access to novel three-dimensional structures that are difficult to synthesize through traditional methods. Furthermore, the selective insertion of catalytically generated CF3-substituted carbenes into N-H bonds represents a sophisticated and direct method for forming N-C bonds, offering a novel pathway for derivatization. researchgate.net These cutting-edge transformations represent the future of synthetic chemistry and hold immense promise for discovering new applications for fluorinated anilines.
Q & A
Basic: What are the optimal synthetic routes for 3-methyl-N-(2,2,2-trifluoroethyl)aniline?
Answer: The compound is typically synthesized via alkylation of 3-methylaniline with 2,2,2-trifluoroethyl bromide. Key conditions include:
- Base: Potassium carbonate (K₂CO₃) or sodium hydride (NaH) to deprotonate the aniline and drive nucleophilic substitution .
- Solvent: Polar aprotic solvents like dimethylformamide (DMF) at 80–100°C for 8–12 hours .
- Purification: Column chromatography using silica gel and hexane/ethyl acetate gradients to isolate the product (yields ~60–75%) .
Advanced: How can reaction conditions be optimized to minimize by-products in N-alkylation?
Answer: By-product formation (e.g., dialkylation or elimination) can be mitigated by:
- Temperature Control: Lowering reaction temperatures (e.g., 60°C) with prolonged stirring (24–48 hours) to favor monoalkylation .
- Catalyst Screening: Testing phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in biphasic systems .
- Stoichiometry: Using a 1.2:1 molar ratio of 2,2,2-trifluoroethyl bromide to 3-methylaniline to limit excess alkylating agent .
Basic: What analytical techniques are critical for characterizing this compound?
Answer: Essential methods include:
- NMR Spectroscopy: ¹H NMR (δ 6.5–7.2 ppm for aromatic protons) and ¹⁹F NMR (δ -70 to -75 ppm for CF₃) to confirm substitution patterns .
- Mass Spectrometry: ESI-MS or GC-MS to verify molecular weight (e.g., m/z 217 [M+H]⁺) .
- Elemental Analysis: Carbon, hydrogen, and nitrogen content to validate purity (>95%) .
Advanced: How can computational modeling predict regioselectivity in electrophilic substitution?
Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) assess:
- Electron Density Maps: Identifying electron-rich sites on the aromatic ring influenced by the trifluoroethyl group’s electron-withdrawing effect .
- Transition State Analysis: Comparing activation energies for meta vs. para substitution pathways .
- Hammett Constants: Quantifying substituent effects on reaction rates using σ values for CF₃ and methyl groups .
Basic: What safety protocols are essential for handling this compound?
Answer: Critical precautions include:
- PPE: Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation: Use of fume hoods to avoid inhalation of volatile intermediates .
- Waste Management: Neutralization of acidic/basic waste with appropriate buffers before disposal .
Advanced: How does the trifluoroethyl group influence biological activity in related analogs?
Answer: Comparative studies involve:
- Lipophilicity Assays: Measuring logP values to assess membrane permeability (CF₃ increases lipophilicity vs. non-fluorinated analogs) .
- Enzyme Inhibition: Testing against cytochrome P450 isoforms to evaluate metabolic stability .
- Molecular Docking: Simulating interactions with target proteins (e.g., kinases) to rationalize enhanced binding affinity .
Advanced: What strategies resolve enantiomers in derivatives of this compound?
Answer: Chiral resolution methods include:
- Chiral HPLC: Using columns like Chiralpak IA/IB with hexane/isopropanol mobile phases .
- SFC (Supercritical Fluid Chromatography): CO₂-based systems for faster separation of enantiomers (e.g., compound 129/130 in ) .
- Crystallization: Diastereomeric salt formation with chiral acids (e.g., tartaric acid) .
Basic: How can oxidation reactions of this compound be monitored?
Answer: Oxidation to nitroso or nitro derivatives is tracked via:
- TLC Monitoring: Silica plates developed with dichloromethane/methanol (95:5) .
- IR Spectroscopy: Detecting N=O stretches (~1500 cm⁻¹) .
- Kinetic Studies: UV-Vis spectrophotometry to measure rate constants under varying oxidants (e.g., KMnO₄, H₂O₂) .
Advanced: What isotopic labeling techniques study metabolic pathways of fluorinated anilines?
Answer: Approaches include:
- ¹⁸O/²H Labeling: Tracing oxidative metabolism in liver microsomes .
- ¹⁹F NMR Tracking: Monitoring defluorination in biodegradation assays .
- Radiolabeled Synthesis: Incorporating ¹⁴C into the trifluoroethyl group for ADME studies .
Advanced: How do substituent positions (methyl vs. trifluoroethyl) affect photostability?
Answer: Accelerated photodegradation studies under UV light (λ = 254 nm) reveal:
- Methyl Groups: Enhance π-π stacking, reducing reactivity with singlet oxygen .
- Trifluoroethyl Groups: Increase susceptibility to radical cleavage due to C-F bond lability .
- Analytical Tools: LC-MS/MS to identify degradation products (e.g., fluorinated quinones) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
